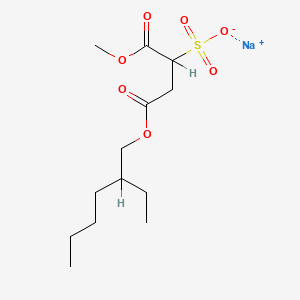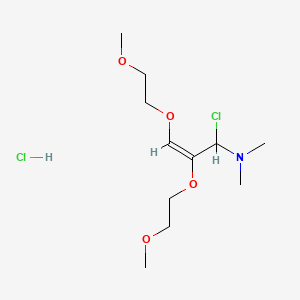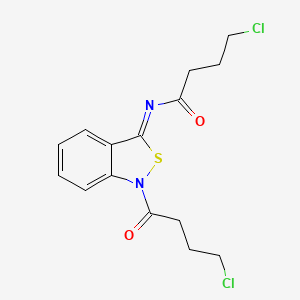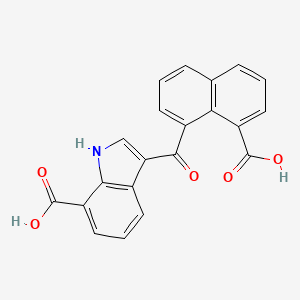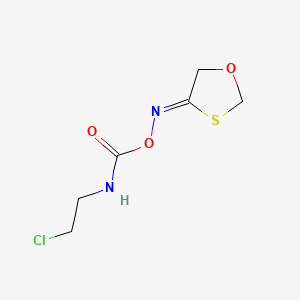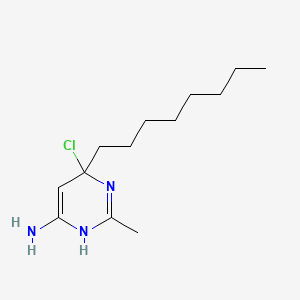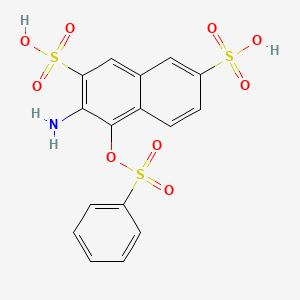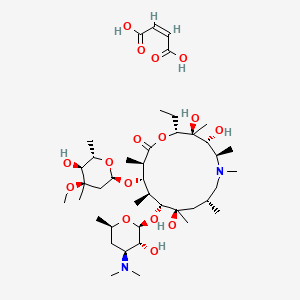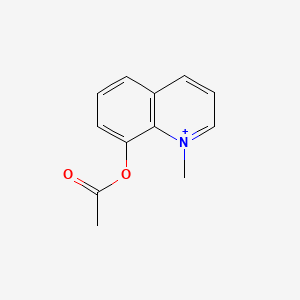
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound with a molecular formula of C14H15Cl2N3O. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with acetone in the presence of a base to form an intermediate. This intermediate is then reacted with 1H-1,2,4-triazole under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichlorophenyl)-4-methyl-1-(1H-1,2,4-triazol-1-yl)-3-pentanone.
Reduction: Formation of 2-(phenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-3-pentanone.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes, inhibiting their activity. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can disrupt cellular processes by inhibiting key enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-3-butanone
- 2-(2,4-Dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-3-hexanone
Uniqueness
Compared to similar compounds, 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- stands out due to its specific molecular structure, which provides unique reactivity and biological activity. The presence of the hydroxy group at the 2-position and the triazole ring at the 1-position allows for diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
107658-67-3 |
|---|---|
Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-9(2)13(20)14(21,6-19-8-17-7-18-19)11-4-3-10(15)5-12(11)16/h3-5,7-9,21H,6H2,1-2H3 |
InChI Key |
FJEFNLXJBYDWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


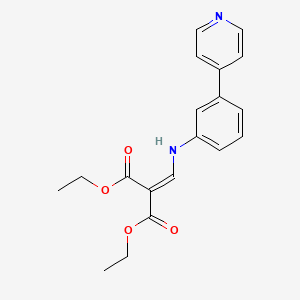
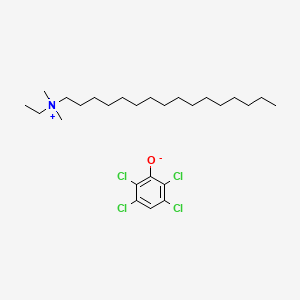
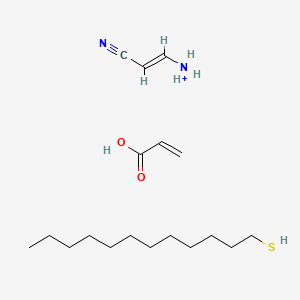
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
